molecular formula C17H14ClN3O3S B2956375 1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946276-81-9

1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2956375
CAS RN: 946276-81-9
M. Wt: 375.83
InChI Key: IZVFDANILSZFGH-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone” is a complex organic molecule. It contains several functional groups including a chloro-substituted methoxyphenyl group, a thienyl group, an oxadiazolyl group, and a pyrrolidinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring is known to participate in various chemical reactions . The chloro-substituted phenyl ring could potentially undergo nucleophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxadiazole and pyrrolidinone groups could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

A series of novel 1,3-disubstituted pyrrolidinone derivatives, including compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, were prepared showcasing a variety of hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties. These derivatives were synthesized from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, highlighting the chemical versatility and potential for modification of the core structure for various applications (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).

Anticancer Potential

Compounds with a similar structure, particularly those featuring the 1,2,4-oxadiazole moiety, have been identified as novel apoptosis inducers and potential anticancer agents. For instance, a study discovered that a compound with a slightly different substitution pattern on the 1,2,4-oxadiazole ring exhibited activity against several cancer cell lines, including breast and colorectal cancers. This underscores the potential therapeutic relevance of the 1,2,4-oxadiazole moiety in cancer treatment (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Research into the electronic properties of related compounds, specifically those incorporating the oxadiazole unit, has demonstrated their utility in the fabrication of organic light-emitting diodes (OLEDs). For example, compounds containing bis(1,3,4-oxadiazole) systems have been synthesized and shown to improve the efficiency of OLEDs, indicating the potential of such structures in enhancing electronic device performance (Wang et al., 2001).

Antibacterial Activity

The antibacterial properties of related oxadiazole derivatives have been explored, with certain compounds demonstrating significant activity against a range of bacterial strains. This highlights the potential application of 1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone and its analogs in developing new antibacterial agents (Rai et al., 2009).

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, oxadiazole derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-13-5-4-11(18)8-12(13)21-9-10(7-15(21)22)17-19-16(20-24-17)14-3-2-6-25-14/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFDANILSZFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one

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